REACTION_CXSMILES
|
C1(C)C=CC(S(O[CH:11]([CH3:19])[CH2:12][CH2:13][CH:14]=[C:15]([CH3:18])[CH2:16][CH3:17])(=O)=O)=CC=1.[OH:21][C:22]1[CH:30]=[CH:29][C:25]2[CH2:26][CH2:27][O:28][C:24]=2[CH:23]=1>>[CH3:19][CH:11]([O:21][C:22]1[CH:30]=[CH:29][C:25]2[CH2:26][CH2:27][O:28][C:24]=2[CH:23]=1)[CH2:12][CH2:13][CH:14]=[C:15]([CH3:18])[CH2:16][CH3:17]
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Name
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1,5-dimethyl-4-heptenyl p-toluenesulfonate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC(CCC=C(CC)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(CCO2)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=C(CC)C)OC1=CC2=C(CCO2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |